N-(1H-benzimidazol-2-yl)tetradecanamide
Description
N-(1H-Benzimidazol-2-yl)tetradecanamide is a benzimidazole derivative featuring a 14-carbon acyl chain (tetradecanamide) attached to the N1 position of the benzimidazole core. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum bioactivities, including antimicrobial, anticancer, and analgesic properties . The tetradecanamide moiety introduces significant hydrophobicity, which may enhance membrane permeability and prolong metabolic stability compared to shorter-chain analogues.
Properties
Molecular Formula |
C21H33N3O |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)tetradecanamide |
InChI |
InChI=1S/C21H33N3O/c1-2-3-4-5-6-7-8-9-10-11-12-17-20(25)24-21-22-18-15-13-14-16-19(18)23-21/h13-16H,2-12,17H2,1H3,(H2,22,23,24,25) |
InChI Key |
LQDJVORSHXSUQI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Benzimidazole Derivatives
*logP values estimated using computational tools (e.g., ChemDraw).
Key Observations:
- Hydrophobicity : The tetradecanamide chain in this compound confers high lipophilicity (logP ~8.5), which may enhance tissue penetration but reduce aqueous solubility. This contrasts with acetamide derivatives (logP ~1.2), which exhibit better solubility but shorter half-lives .
- Bioactivity Trends : Shorter acyl chains (e.g., acetamide) are associated with receptor-targeted activities (e.g., PPARγ agonism), while longer chains may favor membrane disruption or intracellular accumulation, common in antimicrobial agents .
Challenges and Trade-offs
- Solubility-Bioavailability Balance : High logP values (e.g., ~8.5) may necessitate formulation strategies (e.g., liposomal delivery) to mitigate poor solubility .
- Synthetic Complexity : Long-chain acylation requires optimized conditions to avoid side reactions, as seen in benzoyl chloride-mediated syntheses .
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